ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazines. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl ring, and a pyridazine core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. The starting materials might include ethyl esters, substituted anilines, and various reagents to introduce the trifluoromethyl group and other functional groups. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of such a compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with different ones.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific temperatures, pressures, and solvent systems.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups or modify existing ones.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It might be used in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyridazine derivatives with different substituents. Examples could be:
- Ethyl 6-oxo-4-(2-oxo-2-((3-methylphenyl)amino)ethoxy)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Ethyl 6-oxo-4-(2-oxo-2-((3-chlorophenyl)amino)ethoxy)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Uniqueness
The uniqueness of ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)-6-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O5/c1-3-33-22(32)21-18(12-20(31)29(28-21)17-9-7-14(2)8-10-17)34-13-19(30)27-16-6-4-5-15(11-16)23(24,25)26/h4-12H,3,13H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOGXKBBQROZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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